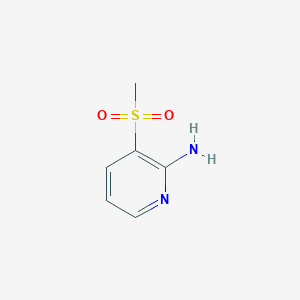
2-Pyridinamine, 3-(methylsulfonyl)-
Vue d'ensemble
Description
“2-Pyridinamine, 3-(methylsulfonyl)-” is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 and is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-Pyridinamine, 3-(methylsulfonyl)-” were not found, pyridinium salts, which are structurally similar, have been synthesized and studied extensively . These compounds have been used in a wide range of research topics due to their diverse pharmacological activities .Molecular Structure Analysis
The InChI code for “2-Pyridinamine, 3-(methylsulfonyl)-” is 1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Pyridinamine, 3-(methylsulfonyl)-” is a solid at room temperature . The compound should be stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique
COX-2 Inhibitor
“3-(Methylsulfonyl)pyridin-2-amine” has been used in the design and synthesis of new compounds that act as selective COX-2 inhibitors . COX-2, or cyclooxygenase-2, is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators. Inhibiting this enzyme is a helpful way to reduce inflammation, pain, and fever caused by prostaglandins .
Antinociceptive Activity
Compounds designed with “3-(Methylsulfonyl)pyridin-2-amine” have shown significant antinociceptive activity . Antinociception is the action or process of blocking the detection of a painful or injurious stimulus by sensory neurons. This makes it a potential candidate for the development of new pain relief medications .
Molecular Modeling
“3-(Methylsulfonyl)pyridin-2-amine” has been used in molecular modeling studies . These studies have shown that the SO2Me pharmacophore of the compound can be inserted into the secondary pocket of COX-2, and other parts of docked molecules were positioned as well as a crystallographic ligand in the COX-2 active site .
Synthesis of New Compounds
This compound has been used in the synthesis of new compounds . For example, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated .
Enzyme Inhibition Assay
“3-(Methylsulfonyl)pyridin-2-amine” has been used in enzyme inhibition assays . These assays are used to measure the ability of the compound and its derivatives to inhibit the activity of specific enzymes .
Formalin Test
Compounds designed with “3-(Methylsulfonyl)pyridin-2-amine” have been evaluated using the formalin test . The formalin test is a widely used model of nociception, providing both a reliable measure of pain and a useful tool for studying analgesic compounds .
Safety and Hazards
Orientations Futures
While specific future directions for “2-Pyridinamine, 3-(methylsulfonyl)-” were not found, research on structurally similar pyridinium salts has been extensive, with applications in various fields such as materials science and biological issues related to gene delivery . This suggests potential future research directions for “2-Pyridinamine, 3-(methylsulfonyl)-”.
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes likeCyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators, making it a key enzyme in the arachidonic acid cascade .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets and cause changes at the molecular level . For instance, some compounds inhibit the COX enzyme, reducing inflammation, pain, and fever caused by prostaglandins .
Biochemical Pathways
Given the potential cox inhibition, it can be inferred that the compound may affect thearachidonic acid cascade , leading to a decrease in the production of inflammatory mediators .
Result of Action
Based on the potential cox inhibition, it can be inferred that the compound may lead to a decrease in the production of inflammatory mediators, potentially reducing inflammation, pain, and fever .
Propriétés
IUPAC Name |
3-methylsulfonylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDDWPNJZHWSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

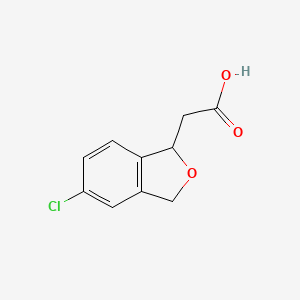
![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2874847.png)
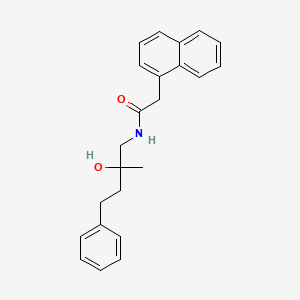
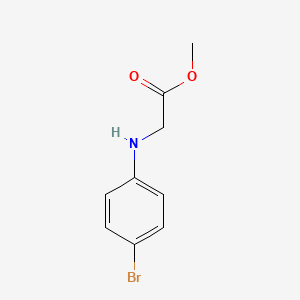
![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)
![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)
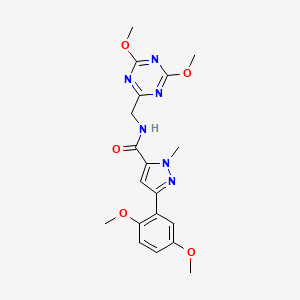
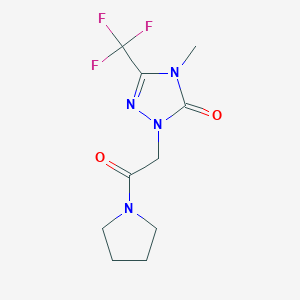
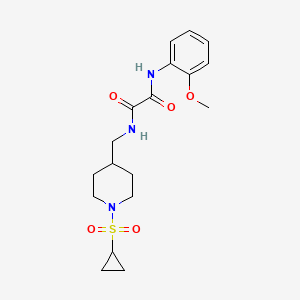
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874863.png)
![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2874868.png)